molecular formula C22H29FN2O3 B11074705 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate

4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate

Cat. No.: B11074705
M. Wt: 388.5 g/mol
InChI Key: PWUWHWWBRJVBAH-UHFFFAOYSA-N
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Description

4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate is a complex organic compound that features an indole moiety, a cyclohexyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents such as methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the butanoate ester can yield 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-hydroxybutanoate .

Scientific Research Applications

4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, influencing pathways related to inflammation and neurotransmission. The compound may also inhibit certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate is unique due to its combination of an indole moiety, a fluorine atom, and a cyclohexyl group. This combination imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C22H29FN2O3

Molecular Weight

388.5 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C22H29FN2O3/c1-14-3-6-17(7-4-14)28-22(27)10-9-21(26)24-12-11-18-15(2)25-20-8-5-16(23)13-19(18)20/h5,8,13-14,17,25H,3-4,6-7,9-12H2,1-2H3,(H,24,26)

InChI Key

PWUWHWWBRJVBAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C

Origin of Product

United States

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